molecular formula C8H18AlCl B159372 Aluminum, chlorobis(2-methylpropyl)- CAS No. 1779-25-5

Aluminum, chlorobis(2-methylpropyl)-

Cat. No. B159372
CAS RN: 1779-25-5
M. Wt: 176.66 g/mol
InChI Key: HQMRIBYCTLBDAK-UHFFFAOYSA-M
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Description

Aluminum, chlorobis(2-methylpropyl)-, also known as Bis(isobutyl)aluminum chloride, is an organoaluminum compound . It has a molecular formula of C8H18AlCl and a molecular weight of 176.66 g/mol . This compound is always found combined with other elements such as oxygen, silicon, and fluorine .


Molecular Structure Analysis

The molecular structure of Aluminum, chlorobis(2-methylpropyl)- includes two isobutyl groups and one chloride ion attached to an aluminum atom . The IUPAC name for this compound is chloro-bis(2-methylpropyl)alumane . The InChI string and the canonical SMILES for this compound are also available .


Physical And Chemical Properties Analysis

The physical and chemical properties of Aluminum, chlorobis(2-methylpropyl)- include a molecular weight of 176.66 g/mol, zero hydrogen bond donor count, zero hydrogen bond acceptor count, and four rotatable bonds . The exact mass and monoisotopic mass are both 176.0912417 g/mol .

Scientific Research Applications

  • Catalysis

    • Diisobutylaluminium chloride can act as a Lewis acid . Lewis acids are commonly used as catalysts in a variety of chemical reactions.
    • The compound can be used directly, or it can be used to prepare other catalysts .
    • The outcomes of these reactions can include increased reaction rates or changes in the products of the reaction .
  • Solar Energy Applications

    • Diisobutylaluminium chloride has been used in solar energy applications . It’s used in the preparation of materials for solar cells .
    • The compound is typically applied in a thin film to the surface of the solar cell .
    • The use of diisobutylaluminium chloride can improve the efficiency of solar cells .
  • Water Treatment

    • Diisobutylaluminium chloride has been used in water treatment applications . It’s used in the preparation of materials that can remove contaminants from water .
    • The compound is typically used in a process called coagulation, which helps to remove suspended particles from water .
    • The use of diisobutylaluminium chloride can improve the quality of treated water .
  • Organometallic Compounds

    • Diisobutylaluminium chloride is used in the study of compounds containing bonds between carbon and aluminium . This is a major theme within organometallic chemistry .
    • The compound is used in the preparation of various organometallic compounds .
    • The outcomes of these reactions can vary widely, depending on the other reactants used .
  • Reduction of Esters and Nitriles

    • Diisobutylaluminium chloride is a strong, bulky reducing agent . It’s most useful for the reduction of esters to aldehydes .
    • Unlike lithium aluminum hydride, it will not reduce the aldehyde further provided that only one equivalent is added and the reaction mixture is kept cold .
    • It will also reduce other carbonyl compounds such as amides, aldehydes, ketones, and nitriles .

Safety And Hazards

Safety data sheets suggest that Aluminum, chlorobis(2-methylpropyl)- may cause injury to the skin, eyes, and respiratory tract upon exposure . Immediate medical attention is required in case of contact .

Future Directions

Aluminum-based compounds continue to be key components in many applications, including vaccines, due to their excellent safety profile and immunopotentiation properties . Future research will likely focus on improving the performance of these compounds and exploring new combinations for various applications .

properties

IUPAC Name

chloro-bis(2-methylpropyl)alumane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9.Al.ClH/c2*1-4(2)3;;/h2*4H,1H2,2-3H3;;1H/q;;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMRIBYCTLBDAK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C[Al](CC(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18AlCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5027435
Record name Diisobutylaluminium chloride
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Molecular Weight

176.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Colorless liquid; [Hawley]
Record name Aluminum, chlorobis(2-methylpropyl)-
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Record name Bis(isobutyl)aluminum chloride
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Boiling Point

108 °C @ 0.13 kPa
Record name BIS(ISOBUTYL)ALUMINUM CHLORIDE
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Density

0.9118 g/mL @ 25 °C
Record name BIS(ISOBUTYL)ALUMINUM CHLORIDE
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Product Name

Aluminum, chlorobis(2-methylpropyl)-

Color/Form

Colorless liquid

CAS RN

1779-25-5
Record name Chlorobis(2-methylpropyl)aluminum
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Record name Bis(isobutyl)aluminum chloride
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Record name Aluminum, chlorobis(2-methylpropyl)-
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Record name Diisobutylaluminium chloride
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Record name Chlorodiisobutylaluminium
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Record name BIS(ISOBUTYL)ALUMINUM CHLORIDE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

-40 °C
Record name BIS(ISOBUTYL)ALUMINUM CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5856
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RJ Lewis, DV Sweet - 1986 - books.google.com
This volume is a subfile to the Registry of Toxic Effects of Chemical Substances (RTECS) for the use of those who have need of a convenient reference to specialized information. No …
Number of citations: 1 books.google.com

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